molecular formula C8H17NO B2791622 (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine CAS No. 2248213-61-6

(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine

Cat. No.: B2791622
CAS No.: 2248213-61-6
M. Wt: 143.23
InChI Key: HJDUKRWPOIOZNP-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine: is a chiral amine compound with a molecular structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxirane with a primary amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of stereochemistry.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the exploration of enantioselective processes and the development of chiral drugs.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the field of neurology and psychiatry.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various specialty chemicals. Its versatility and reactivity make it a valuable component in industrial chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and affecting neurological functions.

Comparison with Similar Compounds

    (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.

    2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine: A structural isomer with a different arrangement of atoms.

    3-(Oxolan-2-yl)propan-1-amine: A related compound lacking the methyl group at the 2-position.

Uniqueness: (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its chiral nature allows for enantioselective interactions, making it valuable in the synthesis of chiral molecules and the study of stereochemistry.

Properties

IUPAC Name

(2R)-2-methyl-3-(oxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDUKRWPOIOZNP-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.